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molecular formula C8H9NO4 B134838 3,4-Dimethoxynitrobenzene CAS No. 709-09-1

3,4-Dimethoxynitrobenzene

Cat. No. B134838
M. Wt: 183.16 g/mol
InChI Key: YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Patent
US07851501B2

Procedure details

In SCHEME 5 veratrol (12) is selectively nitrated with 70% HNO3 in AcOH to give 4-nitroveratrol (21). Subsequent reaction of (21) with Buli and TMEDA in THF followed by trimethylborate and hydrochloric acid gives boronic acid (22). Boronic acid (22) is reacted under inert conditions with a brominated aromatic or heteroaromatic ester of generell type (15) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous sodium bicarbonate in dimethoxyethane) to a biaryl of type (23). Biaryl (23) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (24) which is converted to a building block of type (25) by reaction with oxalyl chloride in anhydrous dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[N+:11]([O-])([OH:13])=[O:12]>CC(O)=O>[N+:11]([C:7]1[CH:8]=[C:1]([O:9][CH3:10])[C:2]([O:3][CH3:4])=[CH:5][CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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